Stigmastanyl-phosphocholine
Description
Structure
2D Structure
Properties
CAS No. |
98033-11-5 |
|---|---|
Molecular Formula |
C34H64NO4P |
Molecular Weight |
581.8 g/mol |
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H64NO4P/c1-10-26(24(2)3)12-11-25(4)30-15-16-31-29-14-13-27-23-28(39-40(36,37)38-22-21-35(7,8)9)17-19-33(27,5)32(29)18-20-34(30,31)6/h24-32H,10-23H2,1-9H3 |
InChI Key |
NAJPJPDKEMVUIU-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C)C(C)C |
Synonyms |
O-(hydroxy(5alpha-stigmastan-3beta-yloxy)-phosphinyl)choline hydroxide inner salt Ro 16-6532 Ro-16-6532 ST-PC stigmastanyl-phosphocholine stigmastanyl-phosphorylcholine |
Origin of Product |
United States |
Modification of the Sterol Core:
Varying the Sterol Type: Replacing the stigmastanyl core with other sterols (e.g., cholesterol, ergosterol, lanosterol) can probe the importance of the specific sterol structure for activity. nih.gov This can reveal whether the unique side-chain of stigmastanol (B1215173) is essential for a particular biological effect.
Introducing Unsaturation: The effect of unsaturation in the sterol ring system can be explored by comparing stigmastanyl (saturated) with stigmasteryl (unsaturated) analogues.
Alteration of the Linker Region:
Linker Length and Flexibility: The length and flexibility of the linker between the sterol and the phosphocholine (B91661) headgroup can be systematically varied. This can alter the spatial positioning of the two moieties and impact how the molecule interacts with its biological target.
Linker Chemistry: Employing different chemical linkages (e.g., ethers, esters, carbamates) can influence the stability and metabolic fate of the analogues.
Modification of the Polar Headgroup:
Computational Modeling and In Silico Approaches for SAR Elucidation
Computational modeling and in silico approaches are powerful tools for gaining a deeper understanding of the SAR of this compound and for guiding the design of new analogues. These methods can provide insights at an atomic level that are often difficult to obtain through experimental techniques alone.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the behavior of this compound within a realistic model of a biological membrane. These simulations can reveal:
The preferred orientation and depth of insertion of the molecule in the lipid bilayer.
The specific interactions between this compound and surrounding lipid and water molecules.
The influence of the molecule on membrane properties such as fluidity, thickness, and lateral pressure profiles.
These simulations can be used to corroborate and expand upon experimental findings, such as those from NMR studies, by providing a dynamic and detailed picture of the molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a sufficient number of analogues with measured biological activities were available, QSAR studies could be performed. These studies use statistical methods to correlate variations in the chemical structures of the analogues with their biological activities. This can lead to the development of predictive models that can estimate the activity of novel, untested compounds.
Pharmacophore Modeling and Molecular Docking: In cases where this compound is known to interact with a specific protein target, pharmacophore modeling and molecular docking can be utilized.
Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity.
Molecular docking can predict the binding mode and affinity of this compound and its analogues to the protein's binding site.
These in silico approaches, while not replacing the need for experimental validation, can significantly accelerate the drug discovery and development process by prioritizing the synthesis of the most promising analogues.
Cellular and Molecular Mechanisms of Action
Modulation of Intracellular Lipid Metabolism Pathways
Stigmastanyl-phosphocholine has demonstrated the ability to alter lipid homeostasis in preclinical studies, affecting both cholesterol levels and the processing of lipoproteins.
In preclinical investigations using male golden Syrian hamsters, orally administered this compound was shown to reduce plasma cholesterol levels. nih.gov In hamsters on a standard diet, the compound lowered cholesterol in all lipoprotein fractions. nih.gov When the hamsters were fed a diet supplemented with coconut fat, this compound also reduced all lipoproteins, with a more pronounced effect on very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol compared to high-density lipoprotein (HDL) cholesterol. nih.gov
The reduction in LDL cholesterol in hamsters on the coconut fat-supplemented diet was not associated with a change in the plasma removal rate of homologous LDL or in the levels of hepatic LDL receptors. nih.gov This suggests that the cholesterol-lowering effect is not mediated by an upregulation of the LDL receptor pathway. nih.gov Instead, the primary mechanism appears to be a decreased conversion of VLDL to LDL, resulting from an increased hepatic uptake of VLDL remnants. nih.gov Additionally, this compound was found to enhance the liver's uptake of chylomicron remnants. nih.gov
Effects of this compound on Plasma Lipids in Hamsters
| Diet | Lipoprotein Fraction | Effect of this compound |
|---|---|---|
| Standard Diet | All lipoprotein fractions | Lowered |
| Coconut Fat-Supplemented Diet | VLDL-cholesterol | Reduced (stronger effect) |
| LDL-cholesterol | Reduced (stronger effect) | |
| HDL-cholesterol | Reduced (weaker effect) |
In the aforementioned hamster model, this compound influenced lipoprotein processing and secretion. On a standard diet, it lowered levels of apolipoprotein B-100 (apoB-100) and apolipoprotein A-I (apoA-I). nih.gov In the context of a coconut fat-supplemented diet, it also reduced apoB-100. nih.gov
The compound was observed to markedly increase the initial phase of removal of homologous radioiodinated VLDL from the plasma. nih.gov This was accompanied by an increased uptake of the label in the liver and a decreased appearance of labeled apoB-100 in the LDL fraction. nih.gov Furthermore, in hamsters on the coconut fat-supplemented diet, this compound slightly decreased the secretion rate of VLDL. nih.gov
Effects of this compound on Lipoprotein Metabolism in Hamsters
| Parameter | Diet | Effect of this compound |
|---|---|---|
| Apolipoproteins | Standard Diet | Lowered apoB-100 and apoA-I |
| Coconut Fat-Supplemented Diet | Reduced apoB-100 | |
| VLDL Removal | Not specified | Markedly increased first phase of removal |
| VLDL Secretion | Coconut Fat-Supplemented Diet | Slightly decreased |
| Chylomicron Remnant Clearance | Not specified | Increased |
The direct interactions of this compound with key enzymes that regulate lipid synthesis and catabolism have not been extensively detailed in the available scientific literature. The preclinical findings in hamsters suggest that the reduction in LDL cholesterol is primarily due to an enhanced hepatic removal of VLDL remnants and a subsequent decrease in the conversion of VLDL to LDL, rather than a direct impact on hepatic LDL receptor content. nih.gov The nature of the hepatic uptake system involved in this remnant removal is not yet fully understood, though it has been shown to be blockable by lactoferrin. nih.gov
Impact on Cellular Signaling Cascades
The influence of this compound on specific cellular signaling cascades is an area where research is still emerging.
There is currently no direct evidence from in vivo or cellular studies to suggest that this compound modulates the Phospholipase D (PLD) or Phosphatidylcholine-Specific Phospholipase C (PC-PLC) signaling pathways. However, studies on synthetic phospholipid membranes have provided some insights into its physical interactions at the membrane level. bio-conferences.org
In model membranes composed of phosphatidylcholine, this compound anchors with its headgroup in the layer of phospholipid dipoles. bio-conferences.org This positioning prevents the sterol ring from deeply penetrating the hydrocarbon layer of the membrane. bio-conferences.org Consequently, it has minimal effect on the hydrocarbon chains but does induce a characteristic conformational change in the phospholipid headgroups. bio-conferences.org Specifically, the addition of this compound causes a slight rotation of the phosphatidylcholine headgroup towards the water phase. bio-conferences.org While this demonstrates a physical interaction with membrane phospholipids (B1166683), it does not confirm a direct modulation of PLD or PC-PLC enzymatic activity.
Based on a review of the available scientific literature, no investigational models have been identified that describe the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) signaling pathways.
Influence on Growth Factor Receptor Activation and Downstream Events
This compound's structure, combining a phytostanol backbone with a phosphocholine (B91661) headgroup, suggests a potential to modulate cellular signaling at the membrane level. The generation of phosphocholine is a critical event in mitogenic stimulation induced by growth factors. nih.gov Studies have shown that growth factors trigger the production of phosphocholine, which is an essential requirement for the activation of key downstream signaling cascades, including the Raf-1 and MAP-kinase pathways. nih.gov Blockage of phosphocholine generation has been shown to completely inhibit the activation of these pathways, highlighting its importance in regulating cell growth. nih.gov
While direct studies on this compound's effect on growth factor receptors are limited, its constituent parts provide insight into its potential mechanisms. The stigmastanyl component, a saturated plant sterol, influences the properties of lipid rafts—membrane microdomains that serve as organizing centers for signaling receptors, including growth factor receptors like the Epidermal Growth Factor Receptor (EGFR). nih.govyoutube.com The activation of EGFR triggers multiple cellular signaling cascades that regulate proliferation, migration, and survival. nih.govmdpi.com By altering the lipid environment of these rafts, stigmastanyl could theoretically modulate the dimerization, activation, and subsequent downstream signaling of these receptors. beilstein-journals.org
Furthermore, the phosphocholine headgroup of this compound positions it uniquely within the membrane. Unlike cholesterol, which is largely buried in the hydrocarbon core, this compound is anchored with its headgroup in the layer of phospholipid dipoles at the membrane surface. nih.gov This positioning induces a conformational change in surrounding phospholipid headgroups and could influence the activity of membrane-associated signaling proteins involved in growth factor pathways. nih.gov
Effects on Cellular Transport Mechanisms
The distinct interaction of this compound with the cell membrane has significant implications for cellular transport. Its structure and orientation affect the physical properties of the bilayer, which in turn can influence the function of transporters and the dynamics of vesicle movement.
Modulation of Sterol and Lipid Transporters
The transport of sterols and lipids across cellular membranes is a vital process mediated by specific proteins. The function of these transporters can be influenced by the lipid composition of the surrounding membrane. This compound, by modifying the membrane environment, may modulate these transport activities. Research on related plant sterols shows they can alter membrane fluidity and order, which are critical for transporter function. nih.govnih.gov For instance, the sterol transport protein StarD4 is known to be modulated by the lipid composition of donor and acceptor membranes, particularly by phosphatidylinositol phosphates. osti.gov
Studies comparing this compound with cholesterol and its parent compound, stigmastanol (B1215173), have revealed different effects on the phospholipid bilayer. While cholesterol and stigmastanol restrict the motion of fatty acyl chains within the membrane's hydrocarbon core, this compound has almost no effect on these chains. nih.gov Instead, its prominent effect is on the phospholipid headgroups at the membrane surface. nih.gov This surface-level disruption could alter the conformation and activity of sterol and lipid transporters that are sensitive to the properties of the membrane interface.
Influence on Vesicular Trafficking Pathways
Vesicular trafficking is a fundamental process for transporting molecules between organelles and to the plasma membrane. This process relies on the budding and fusion of vesicles, which are highly dependent on the local physical properties of the membrane. Phosphatidylcholine is a major structural component of intracellular transport vesicles, and its synthesis is intricately linked to the regulation of vesicle transport from the Golgi apparatus. nih.gov
The introduction of this compound into a membrane could influence these pathways. Its bulky headgroup, anchored at the surface, may alter membrane curvature, a critical factor in vesicle budding. By inducing a characteristic conformational change of the phospholipid headgroups and causing a slight rotation towards the water phase, this compound could either facilitate or hinder the formation of transport vesicles. nih.gov The regulation of vesicular neurotransmitter transporters, for example, is known to be influenced by the lipid environment and post-translational modifications like phosphorylation, which underscores the sensitivity of trafficking machinery to membrane composition. nih.gov
Investigational Studies on Cell Proliferation and Apoptosis in In Vitro Systems
While direct experimental data on the effects of this compound on cell proliferation and apoptosis are not extensively documented in the available literature, a significant body of research exists for its unsaturated precursor, Stigmasterol (B192456). These studies provide valuable insight into the potential bioactivity of the stigmastanyl backbone. Stigmasterol has been shown to possess anti-tumor properties in a variety of malignancies by inhibiting proliferation and inducing apoptosis. nih.gov
In vitro studies have demonstrated that Stigmasterol can significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov This anti-proliferative effect is often linked to the induction of cell cycle arrest, particularly at the G0/G1 or G2/M phases. nih.govresearchgate.net
Furthermore, Stigmasterol is a potent inducer of apoptosis. It has been shown to activate intrinsic apoptotic pathways by modulating the expression of key regulatory genes.
Key Mechanisms of Stigmasterol-Induced Apoptosis:
Downregulation of Anti-Apoptotic Proteins: A common finding is the reduced expression of Bcl-2 and BCL-XL, proteins that protect cancer cells from apoptosis. nih.gov
Upregulation of Pro-Apoptotic Proteins: Stigmasterol treatment often leads to increased levels of Bax and Bak, which promote apoptosis. nih.govresearchgate.net
Caspase Activation: The compound activates the caspase cascade, including key executioner enzymes like caspase-3 and initiator caspases like caspase-9, leading to the cleavage of cellular substrates and cell death. nih.govresearchgate.net
Mitochondrial Dysfunction: It can trigger the release of cytochrome c from mitochondria, a critical step in the formation of the apoptosome and activation of caspase-9. nih.gov
The table below summarizes key findings from in vitro studies on the effects of Stigmasterol on various cancer cell lines.
| Cell Line | Cancer Type | Effect | Key Findings |
| MCF-7 | Breast Cancer | Inhibition of Proliferation, Induction of Apoptosis | Decreased expression of Bcl-2 and BCL-XL; increased apoptotic cell populations. nih.govresearchgate.net |
| HepG2 | Liver Cancer | Inhibition of Proliferation, Induction of Apoptosis | Showed high expression of pro-apoptotic genes (Bax, p53) and negative expression of anti-apoptotic Bcl-2. researchgate.net |
| ES2 and OV90 | Ovarian Cancer | Inhibition of Proliferation, Induction of Apoptosis | Activated pro-apoptotic signals including cleavage of caspase-3 and caspase-9; increased levels of cytochrome c, BAK, and BAX. nih.gov |
| U87, U118, U251 | Glioblastoma | Inhibition of Proliferation, Induction of Apoptosis | Increased proportion of apoptotic cells; induced cell cycle arrest at the G0/G1 phase. researchgate.net |
These findings on Stigmasterol suggest that the sterol backbone is biologically active and can interfere with critical pathways controlling cell survival and proliferation. Further research is necessary to determine if these properties are retained or modified in this compound.
Preclinical and Investigational Biological Activities in Ex Vivo and Animal Models
Effects on Systemic Lipid and Lipoprotein Profiles in Non-Human Organisms
In studies using male golden Syrian hamsters, Stigmastanyl-phosphocholine (also referred to as Ro 16-6532) demonstrated significant effects on plasma lipid and lipoprotein profiles. The outcomes were observed to be dependent on the composition of the background diet.
When administered to hamsters on a standard, cholesterol-free diet, this compound led to a reduction in cholesterol levels across all lipoprotein fractions, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). unl.edu Additionally, levels of apolipoprotein B-100 (apoB-100) and apolipoprotein A-I (apoA-I) were also lowered. unl.edu
In a different dietary context, where hamsters were fed a diet supplemented with coconut fat, this compound again reduced all lipoproteins. unl.edu However, the effect was more pronounced on VLDL- and LDL-cholesterol compared to HDL-cholesterol. unl.edu A reduction in apoB-100 was also noted in this dietary group. unl.edu
| Diet | VLDL-Cholesterol | LDL-Cholesterol | HDL-Cholesterol |
|---|---|---|---|
| Standard Diet | Lowered | Lowered | Lowered |
| Coconut Fat-Supplemented Diet | Strongly Reduced | Strongly Reduced | Reduced |
The reduction in LDL-cholesterol levels observed with this compound treatment in hamsters on a coconut fat-supplemented diet was found to be independent of changes in the plasma removal rate of homologous LDL or the hepatic content of LDL receptors. unl.edu Instead, the primary mechanism appears to be related to an enhanced clearance of VLDL particles. unl.edu
Treatment with this compound markedly increased the initial phase of removal of radioiodinated VLDL from the plasma. unl.edu This was associated with an increased uptake of the radiolabel in the liver and a subsequent decrease in the appearance of labeled apoB-100 in the LDL fraction. unl.edu These findings suggest that the compound lowers LDL levels primarily by decreasing the conversion of VLDL to LDL, which is a consequence of the increased hepatic removal of VLDL remnants. unl.edu
In addition to its effects on VLDL metabolism, this compound was also found to influence the clearance of chylomicron remnants. unl.edu In hamsters, treatment with the compound resulted in a more rapid clearance of retinyl ester-labeled chylomicrons from the circulation. unl.edu This indicates an enhanced uptake of chylomicron remnants by the liver. unl.edu
Investigational Role in Organ-Specific Lipid Dynamics
The effects of this compound on plasma lipoproteins are closely linked to its influence on lipid dynamics within specific organs, particularly the liver.
Preclinical studies in hamsters have shown that this compound plays a role in hepatic lipid regulation. The compound was observed to slightly decrease the secretion rate of VLDL in hamsters fed a diet supplemented with coconut fat. unl.edu
Furthermore, the increased plasma clearance of VLDL and chylomicron remnants points to a significant effect on hepatic uptake mechanisms. The hepatic uptake of radiolabel from both VLDL and chylomicrons was significantly diminished by the pre-injection of lactoferrin, suggesting the involvement of a lactoferrin-sensitive uptake system. unl.edu
| Parameter | Observed Effect |
|---|---|
| VLDL Secretion Rate | Slightly Decreased |
| Hepatic VLDL Remnant Uptake | Increased |
| Hepatic Chylomicron Remnant Uptake | Increased |
There is currently a lack of specific research findings detailing the direct mechanisms of this compound on intestinal lipid absorption in animal models.
Assessment in Specific Disease Models (Non-Clinical, Mechanistic Focus)
The primary non-clinical assessment of this compound has been in the context of diet-induced hyperlipidemia in the golden Syrian hamster model. The mechanistic focus of these studies has been on the compound's ability to modulate lipoprotein metabolism, particularly by enhancing the hepatic clearance of VLDL and chylomicron remnants, thereby reducing the production of LDL. There is no available information from preclinical studies assessing this compound in other specific disease models.
Contribution to Understanding Metabolic Dysregulation in Animal Models
While direct studies on this compound are limited, research on stigmasterol (B192456) provides significant insights into its potential effects on metabolic dysregulation. Animal models have been crucial in elucidating the mechanisms through which phytosterols (B1254722) like stigmasterol influence lipid and glucose metabolism.
Stigmasterol has been shown to play a role in alleviating metabolic diseases by influencing various pathways. In animal experiments, stigmasterol has been demonstrated to reduce liver steatosis and inflammation, as well as improve indicators of liver function. mdpi.com Furthermore, studies have indicated that stigmasterol can improve lipid and bile acid metabolism, mitigating lipid metabolism disorders, fat deposition, and other metabolic abnormalities induced by a high-fat diet. mdpi.com The mechanism of action appears to be related to the reprogramming of intestinal flora and the modulation of bile acid metabolism within the enterohepatic circulation. mdpi.com
Animal studies have also revealed that stigmasterol can promote the excretion of intestinal cholesterol, leading to a reduction in plasma cholesterol levels. mdpi.com In mice fed with stigmasterol, there was an observed increase in cholesterol levels in the bile, intestinal perfusate, and feces, which corresponded with a decrease in plasma cholesterol. mdpi.com
The broader context of choline (B1196258) metabolism, of which phosphocholine (B91661) is a key component, has been investigated in animal models of metabolic and neurodegenerative diseases. For instance, in the R6/2 mouse model of Huntington's disease, a condition associated with metabolic dysregulation, disruptions in choline metabolism have been observed. nih.govnih.gov These studies have shown decreased levels of choline and phosphorylcholine (B1220837) in the striatum of these mice, suggesting a disruption in the glycerophosphocholine metabolism pathway. nih.gov While not directly involving this compound, these findings highlight the importance of phosphocholine derivatives in maintaining metabolic homeostasis.
The following table summarizes key findings from animal models related to the components of this compound.
| Component Investigated | Animal Model | Key Findings in Metabolic Dysregulation |
| Stigmasterol | Mice | Promotes intestinal cholesterol excretion and reduces plasma cholesterol levels. mdpi.com |
| Stigmasterol | Mice on High-Fat Diet | Improves lipid and bile acid metabolism; alleviates lipid deposition and metabolic abnormalities. mdpi.com |
| Choline Metabolism (related to Phosphocholine) | R6/2 HD Mice | Decreased choline and phosphorylcholine in the striatum, indicating disrupted metabolism. nih.govnih.gov |
Investigational Insights into Inflammatory Processes in Cellular and Animal Models
The potential anti-inflammatory properties of this compound can be inferred from studies on both stigmasterol and phosphatidylcholine. These compounds have been investigated in various cellular and animal models for their effects on inflammatory pathways.
Stigmasterol has demonstrated significant anti-inflammatory and immune-regulatory effects. mdpi.com It has been shown to be beneficial in models of arthritis. mdpi.com In the context of neuroinflammation, which is implicated in diseases like Alzheimer's, stigmasterol has been studied in APPswe/PS1dE9 mice, an animal model for the disease. nih.gov Treatment with stigmasterol was found to attenuate cognitive deficits and suppress neuroinflammation by reducing the levels of pro-inflammatory cytokines and decreasing microglia activation. nih.gov At the cellular level, in BV2 microglia cells stimulated with Aβ42 oligomers, stigmasterol protected against the induced inflammatory response. nih.gov It was found to mediate the secretion of pro-inflammatory cytokines through the NF-κB and NLRP3 signaling pathways by activating AMPK. nih.gov
Phosphatidylcholine (PC) has also been shown to possess anti-inflammatory properties. In studies using Caco-2 intestinal epithelial cells, a model for the intestinal barrier, PC treatment was found to inhibit pro-inflammatory responses triggered by tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, PC was shown to significantly inhibit the activation of the NF-κB transcription system, the expression of pro-inflammatory genes such as ICAM-1, MCP-1, IL-8, and IP-10, and the MAP kinase pathways. nih.gov
The table below outlines key findings related to the anti-inflammatory effects of the components of this compound in various models.
| Component Investigated | Model | Key Findings in Inflammatory Processes |
| Stigmasterol | APPswe/PS1dE9 Mice (Alzheimer's model) | Suppressed neuroinflammation, reduced pro-inflammatory cytokines, and decreased microglia activation. nih.gov |
| Stigmasterol | BV2 Microglia Cells | Protected against Aβ42 oligomer-induced inflammation via AMPK/NF-κB and AMPK/NLRP3 signaling. nih.gov |
| Phosphatidylcholine | Caco-2 Cells | Inhibited TNF-α-induced activation of NF-κB, pro-inflammatory gene expression, and MAP kinase pathways. nih.gov |
Pharmacokinetic and Pharmacodynamic Principles in Research Contexts
Absorption and Distribution Studies in Animal Models
Detailed in vivo studies on the absorption and distribution of Stigmastanyl-phosphocholine in animal models are not extensively documented in publicly available scientific literature. However, insights can be drawn from the behavior of its constituent parts, stigmastanol (B1215173) and phosphocholine (B91661), as well as from studies on similar lipid-like molecules.
Stigmasterol (B192456), a related phytosterol, has been shown to be absorbed from the intestine, although to a much lesser extent than cholesterol. Its absorption is influenced by dietary fat and the presence of other sterols. Once absorbed, stigmasterol is distributed to various tissues, with the liver playing a central role in its metabolism.
The addition of a phosphocholine headgroup to the stigmastanol backbone is expected to significantly alter its absorption and distribution characteristics. The amphipathic nature of this compound suggests that it may interact with cell membranes and lipoproteins differently than stigmastanol alone. Research on artificial phospholipid membranes has shown that this compound anchors its phosphocholine headgroup in the polar region of the membrane, with the stanol moiety penetrating the hydrophobic core. hmdb.ca This suggests that its distribution in an organism would be heavily influenced by its interactions with biological membranes.
Metabolic Pathways and Enzyme Systems Involved in Compound Biotransformation
The metabolic fate of this compound has not been specifically elucidated. However, it is plausible that its biotransformation involves enzymes that act on its stanol and phosphocholine components.
The metabolism of phytosterols (B1254722) like stigmasterol involves enzymatic pathways that can lead to the formation of various metabolites. In general, phosphatidylcholine deficiency has been shown to upregulate enzymes involved in triacylglycerol metabolism. wikipedia.org It is possible that similar enzymatic systems could be involved in the breakdown of this compound.
The phosphocholine headgroup could potentially be cleaved by phospholipases, releasing stigmastanol and phosphocholine. The liberated stigmastanol would then likely enter the metabolic pathways established for phytosterols. The phosphocholine could be reutilized in the synthesis of new phospholipids (B1166683) or be further metabolized.
Elimination Routes and Mechanisms in Preclinical Subjects
Specific studies detailing the elimination routes and mechanisms of this compound in preclinical subjects are lacking. Based on the metabolism of related compounds, it can be hypothesized that any absorbed this compound and its metabolites would primarily be eliminated through the biliary route in the feces. Unabsorbed compound would also be excreted via this pathway.
The hydrophilic phosphocholine group might lead to a greater proportion of the compound or its metabolites being excreted in the urine compared to the highly lipophilic stigmastanol, but this remains to be experimentally verified.
Correlation between Compound Exposure and Mechanistic Biological Responses in Non-Human Systems
Research directly correlating exposure to this compound with specific mechanistic biological responses in non-human systems is limited. However, studies on its effects on model membranes provide some indication of its potential biological activities.
In synthetic phospholipid membranes, this compound has been shown to induce conformational changes in the phospholipid headgroups. hmdb.ca Unlike cholesterol and stigmastanol, which primarily affect the hydrocarbon chains of the membrane, this compound's influence is concentrated at the membrane surface. hmdb.ca This suggests that its biological effects could be mediated by altering the properties of cell membranes, which could in turn affect the function of membrane-bound proteins and signaling pathways.
The table below summarizes the key findings from in vitro studies on the effects of this compound on model membranes.
| Parameter | Observation | Implication |
| Membrane Localization | Anchored with its headgroup in the layer of phospholipid dipoles. hmdb.ca | Potential to alter surface properties of cell membranes. |
| Effect on Hydrocarbon Chains | Almost no effect on the hydrocarbon chains. hmdb.ca | Different mechanism of membrane interaction compared to cholesterol. |
| Effect on Phospholipid Headgroups | Induces a characteristic conformational change of the phospholipid headgroups. hmdb.ca | May influence cell signaling and membrane protein function. |
Table 1: Effects of this compound on Model Phospholipid Membranes
Further research is necessary to establish a clear correlation between the concentration of this compound and specific biological responses in living organisms.
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Structural Determinants for Biological Activity
While specific SAR studies exclusively focused on a broad spectrum of stigmastanyl-phosphocholine derivatives are not extensively documented in publicly available literature, the key structural determinants for its biological activity can be inferred from its unique chemical architecture and studies on related sterol-phospholipid conjugates. The molecule's activity is intrinsically linked to three primary components: the stigmastanyl group, the phosphocholine (B91661) headgroup, and the linker connecting them.
The Stigmastanyl Moiety: The bulky and rigid tetracyclic structure of the stigmastanol (B1215173) core is a critical determinant. Unlike the more common cholesterol, stigmasterol (B192456) and its saturated derivative stigmastanol possess a distinct side chain at C24, which can influence intermolecular interactions within biological membranes. The saturation of the sterol rings in stigmastanol, as opposed to the unsaturated nature of cholesterol, also contributes to differences in molecular packing and membrane fluidity.
The Phosphocholine Headgroup: The zwitterionic phosphocholine headgroup is essential for the molecule's interaction with the aqueous environment and the polar headgroups of membrane phospholipids (B1166683). Its size, charge distribution, and capacity for hydrogen bonding dictate the orientation and anchoring of the entire molecule at the membrane interface.
The following table summarizes the key structural determinants and their putative influence on biological activity:
| Structural Determinant | Putative Influence on Biological Activity |
| Stigmastanyl Core | Modulates membrane fluidity and packing; influences interactions with membrane proteins. The specific side chain at C24 may confer selectivity compared to cholesterol-based analogues. |
| Phosphocholine Headgroup | Anchors the molecule at the membrane surface; facilitates interactions with the polar regions of phospholipids and surrounding water molecules. |
| Linker Region | Determines the spatial relationship between the sterol and phosphocholine moieties; affects molecular flexibility and stability. |
Impact of Stigmastanyl Moiety on Phosphocholine Functionality
The conjugation of the stigmastanyl moiety to a phosphocholine headgroup results in a chimeric molecule with distinct properties compared to both its individual components and other naturally occurring lipids. The primary impact of the stigmastanyl group is to anchor the phosphocholine headgroup at the surface of phospholipid membranes, leading to specific effects on membrane organization and dynamics.
Research utilizing deuterium (B1214612) and phosphorus nuclear magnetic resonance (2H- and 31P-NMR) spectroscopy on model membranes has provided significant insights into this relationship. When incorporated into phospholipid bilayers, this compound (ST-PC) exhibits behavior that is markedly different from that of cholesterol or stigmastanol alone. While cholesterol and stigmastanol tend to bury themselves deep within the hydrocarbon core of the membrane, thereby restricting the motion of the fatty acyl chains, ST-PC is anchored by its polar phosphocholine headgroup in the layer of phospholipid dipoles. nih.gov This prevents the rigid sterol ring system from penetrating extensively into the hydrophobic membrane interior. nih.gov
Consequently, ST-PC has a minimal effect on the hydrocarbon chains of the surrounding phospholipids. nih.gov Instead, its primary influence is on the conformation of the phospholipid headgroups. The phosphocholine headgroup of ST-PC orients itself parallel to the membrane surface, similar to the orientation of the surrounding phosphatidylcholine headgroups. nih.gov The presence of ST-PC induces a noticeable conformational change in the neighboring phospholipid headgroups, causing a slight rotation of the phosphocholine dipole towards the aqueous phase. nih.gov
This unique mode of membrane interaction, dictated by the interplay between the stigmastanyl anchor and the phosphocholine headgroup, is fundamental to the biological activity of the compound.
Rational Design Principles for Analog Development
The development of analogues of this compound is guided by rational design principles aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. These principles are based on modifying the three key structural components identified in SAR studies.
Advanced Analytical and Methodological Approaches for Stigmastanyl Phosphocholine Research
Spectroscopic Characterization (NMR, Mass Spectrometry) for Complex Sample Analysis
Spectroscopic methods are fundamental to elucidating the molecular structure of Stigmastanyl-phosphocholine and its behavior in intricate environments like cell membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information. Specifically, 2H- and 31P-NMR are powerful tools for studying this compound within model phospholipid membranes.
³¹P-NMR: This technique is highly sensitive to the chemical environment of the phosphorus atom in the phosphocholine (B91661) headgroup. Studies have shown that the phosphocholine headgroup of this compound orients itself similarly to surrounding phosphatidylcholine headgroups in a membrane, with the -P-N+ dipole positioned nearly parallel to the membrane surface. The incorporation of this compound can induce a characteristic conformational change in neighboring phospholipid headgroups nih.gov.
²H-NMR: By using deuterated lipids, ²H-NMR can probe the motion and order of different parts of the molecules. Research indicates that, unlike cholesterol or stigmastanol (B1215173) which significantly restrict the motion of fatty acyl chains, this compound has a minimal effect on the hydrocarbon region of the membrane. This is because its bulky phosphocholine headgroup anchors it at the membrane's surface, preventing the rigid stigmastanol ring from penetrating deeply into the hydrocarbon core nih.gov.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound and identifying it within complex lipid mixtures.
Electrospray Ionization (ESI)-MS/MS: This technique is particularly useful for analyzing phospholipids (B1166683). A common approach for identifying phosphocholine-containing lipids is through a precursor ion scan. In positive ion mode, the phosphocholine headgroup produces a characteristic fragment ion at a mass-to-charge ratio (m/z) of 184. researchgate.netarvojournals.orgnih.govnih.gov. By scanning for all parent ions that produce this m/z 184 fragment, researchers can selectively detect this compound and other phosphocholine lipids within a total lipid extract with high sensitivity and specificity researchgate.netnih.govnih.gov. This method allows for the identification of various molecular species, even at low concentrations mpi-cbg.de.
| Technique | Application for this compound | Key Findings/Capabilities |
|---|---|---|
| ³¹P-NMR | Probing the headgroup environment and orientation in membranes. | -P-N+ dipole is parallel to the membrane surface. Induces conformational changes in adjacent phospholipid headgroups. nih.gov |
| ²H-NMR | Assessing the effect on membrane hydrocarbon chain order. | Minimal effect on fatty acyl chain motion; anchored at the membrane surface. nih.gov |
| ESI-MS/MS (Precursor Ion Scan) | Specific identification in complex lipid extracts. | Selective detection of molecules containing the phosphocholine headgroup via the m/z 184 fragment. researchgate.netarvojournals.orgnih.gov |
Chromatographic Techniques (HPLC, SFC, GC) for Purity and Isomer Analysis
Chromatography is essential for separating this compound from reactants, byproducts, and other lipids, as well as for analyzing its purity and resolving potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of phospholipids and sterols. creative-proteomics.comnih.govhplc.eunih.gov. For this compound, a reverse-phase HPLC system would be commonly used, separating molecules based on hydrophobicity. creative-proteomics.comlipidmaps.org. This allows for the separation from more or less polar impurities. Normal-phase HPLC can also be employed to separate lipid classes based on the polarity of their headgroups, which would be effective in isolating this compound from other lipid classes like phosphatidylethanolamine (B1630911) or free sterols nih.gov. Coupling HPLC with detectors like an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary as sterols and saturated lipids lack a UV chromophore nih.gov.
Supercritical Fluid Chromatography (SFC): SFC presents an alternative chromatographic technique that can be used for the analysis of lipids. It often provides faster separations and different selectivity compared to HPLC. While specific applications for this compound are not widely documented, its utility in separating complex lipid mixtures suggests it would be a viable method for purity assessment.
Gas Chromatography (GC): GC is the premier technique for the detailed analysis of sterols. aocs.orgnih.gov. For the analysis of the stigmastanol backbone of this compound, the phosphocholine headgroup would first need to be cleaved, for instance, through hydrolysis. The resulting free stigmastanol is not volatile enough for direct GC analysis and must be derivatized, typically to form a trimethylsilyl (B98337) (TMS) ether aocs.orgnih.gov. The derivatized stigmastanol can then be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS), to confirm its identity and purity and to separate it from other sterols like campesterol (B1663852) or β-sitosterol frontiersin.orgscholaris.ca.
| Technique | Sample Preparation | Primary Application | Detection Method |
|---|---|---|---|
| HPLC (Reverse-Phase) | Dissolution in a suitable organic solvent. | Purity assessment; separation from non-polar and polar impurities. | ELSD, CAD, MS |
| SFC | Dissolution in a suitable organic solvent. | Alternative method for purity analysis with different selectivity. | FID, MS |
| GC | Hydrolysis to cleave headgroup, followed by derivatization (e.g., silylation). | Analysis of the stigmastanol backbone purity and isomeric composition. | FID, MS |
Biophysical Techniques for Membrane Interaction Studies (e.g., Langmuir Monolayers)
To understand the physiological effects of this compound, it is crucial to study its interactions with lipid membranes. Biophysical techniques provide quantitative data on how it incorporates into and alters membrane properties.
The Langmuir monolayer technique is a powerful tool for investigating the behavior of amphiphilic molecules at an air-water interface, which serves as a well-controlled model for a single leaflet of a cell membrane. By compressing a monolayer of this compound, or a mixed monolayer containing it and other lipids, a surface pressure-area (π-A) isotherm is generated.
π-A Isotherms: These plots reveal key information about the molecular packing, phase behavior, and compressibility of the monolayer. For mixed monolayers of this compound and a phospholipid like dipalmitoyl phosphatidylcholine (DPPC), the shape of the isotherm indicates the nature of the interaction between the two components researchgate.netnih.govacs.org. Deviations from ideal mixing behavior can reveal attractive or repulsive interactions and the potential for domain formation.
Condensing Effect: Sterols like cholesterol are known to have a condensing effect on phospholipid monolayers, causing a shift in the π-A isotherm to smaller areas per molecule nih.gov. Studies on this compound's interactions within bilayers suggest that its bulky headgroup limits deep penetration, which would likely result in a different type of interaction profile in a monolayer compared to cholesterol nih.gov. The Langmuir balance allows for a precise quantification of these condensing or expanding effects.
These studies are critical for understanding how this compound might alter the fluidity, permeability, and organization of biological membranes acs.org.
Cellular Imaging and Localization Methodologies for Subcellular Distribution
Visualizing the location of this compound within a cell is key to understanding its mechanism of action. Advanced imaging techniques, adapted from methods used for natural phospholipids, can reveal its trafficking and final destination in subcellular compartments.
The primary strategy involves metabolic labeling, where cells are supplied with a modified precursor that they incorporate into the target molecule. For this compound, this would involve using a modified choline (B1196258) analog.
Bio-orthogonal Chemistry: A powerful approach uses choline analogs containing a "bio-orthogonal" functional group, such as an alkyne (e.g., propargylcholine) or an azide (B81097) (e.g., azidoethylcholine) harvard.edupnas.org. Cells would be incubated with the stigmastanol backbone and the modified choline. After incorporation into Stigmastanyl-azidocholine or Stigmastanyl-propargylcholine, the cells are fixed.
Fluorescent Labeling: The incorporated molecule can then be visualized by reacting it with a fluorescent probe via a highly specific "click chemistry" reaction (e.g., a copper-catalyzed alkyne-azide cycloaddition or a strain-promoted alkyne-azide cycloaddition) harvard.edupnas.org. This covalently attaches a bright fluorophore to the this compound molecule, allowing its distribution to be imaged.
Confocal Microscopy: High-resolution confocal fluorescence microscopy is then used to visualize the subcellular localization of the fluorescently tagged this compound. This can reveal whether the compound accumulates in specific organelles such as the plasma membrane, endoplasmic reticulum, or mitochondria mdpi.comnih.govresearchgate.net. This methodology can provide critical insights into its transport pathways and sites of action, given that natural sterols and phospholipids have distinct distributions across different organelle membranes researchgate.netcornell.edunih.gov.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Molecular Targets and Interaction Partners
A crucial area of future research will be the identification and characterization of the specific molecular targets and interaction partners of stigmastanyl-phosphocholine within the cell. While direct targets are currently unknown, hypotheses can be formulated based on the known interactions of its constituent moieties.
The stigmastanol (B1215173) core, a fully saturated plant sterol, may interact with enzymes and receptors involved in lipid metabolism and signaling. For instance, related phytosterols (B1254722) like stigmasterol (B192456) have been shown to influence lipid metabolism. nih.govnih.gov Future investigations could explore whether this compound modulates the activity of key enzymes in cholesterol biosynthesis, esterification, or transport. It is also conceivable that it could interact with nuclear receptors that act as lipid sensors, thereby influencing gene expression related to lipid homeostasis.
The phosphocholine (B91661) headgroup is a common feature of membrane phospholipids (B1166683) and is recognized by a variety of proteins. cherrybiotech.com It is plausible that this compound could compete with or modulate the binding of natural phosphocholine-containing lipids to their protein partners. This could include enzymes such as phospholipases, lipid kinases, and phosphatases, as well as proteins involved in membrane trafficking and signal transduction.
Table 1: Potential Molecular Targets for this compound
| Potential Target Class | Specific Examples | Hypothesized Interaction |
| Enzymes of Lipid Metabolism | HMG-CoA reductase, ACAT, Sterol O-acyltransferase | Modulation of cholesterol and fatty acid metabolism |
| Nuclear Receptors | Liver X Receptor (LXR), Farnesoid X Receptor (FXR) | Regulation of gene expression related to lipid transport and metabolism |
| Phosphocholine-binding Proteins | C-reactive protein (CRP), Choline (B1196258) kinase, Phospholipases | Competitive binding, modulation of enzymatic activity |
| Membrane-associated Signaling Proteins | G protein-coupled receptors (GPCRs), Receptor tyrosine kinases | Allosteric modulation of receptor function through changes in the local membrane environment |
Application as a Biochemical Probe for Membrane Research
The amphipathic nature of this compound and its unique behavior in lipid bilayers make it a promising candidate as a biochemical probe for studying membrane structure and function. Research has shown that, unlike cholesterol which is largely buried in the hydrocarbon core of the membrane, this compound anchors its phosphocholine headgroup in the layer of phospholipid dipoles, preventing deep penetration of the sterol ring. nih.gov This distinct orientation can be exploited in several ways.
It could be used to investigate the role of headgroup interactions in the formation and stability of lipid microdomains, or "rafts". researchgate.netmdpi.comnih.govyoutube.com By introducing this compound into model membranes, researchers could study how the perturbation of the headgroup region, without significantly altering the hydrocarbon core, affects the recruitment of specific proteins and lipids to these domains.
Furthermore, fluorescently or isotopically labeled derivatives of this compound could be synthesized to serve as powerful tools for biophysical studies. These probes could be used in techniques such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy to provide detailed information on lipid-lipid and lipid-protein interactions, membrane fluidity, and the dynamics of the membrane surface.
Development of Advanced In Vitro and Organoid Models for Mechanistic Studies
To bridge the gap between studies on synthetic membranes and the complex environment of a living cell, the development of advanced in vitro and organoid models will be essential. cherrybiotech.commdpi.comsochob.cl Standard two-dimensional cell cultures can provide initial insights into the cellular uptake, localization, and general cytotoxicity of this compound. However, to understand its effects on tissue-level physiology, more sophisticated models are required.
Organoids, three-dimensional self-organizing structures derived from stem cells, offer a more physiologically relevant system for studying the impact of this compound on various organs. cherrybiotech.commdpi.comsochob.clnih.gov For example, liver organoids could be used to investigate its influence on lipid metabolism, bile acid synthesis, and the development of steatosis. mdpi.com Intestinal organoids would be valuable for studying its absorption and its effects on the gut barrier function and lipid transport. portlandpress.com These models allow for the investigation of cell-cell interactions and the complex interplay of different cell types in a tissue-like context. portlandpress.com
Table 2: Application of Advanced Models in this compound Research
| Model System | Research Question | Potential Readouts |
| 2D Cell Culture (e.g., hepatocytes, enterocytes) | Cellular uptake, subcellular localization, cytotoxicity | Confocal microscopy, cell viability assays, lipid droplet staining |
| Liver Organoids | Effects on hepatic lipid metabolism and steatosis | Gene expression analysis (e.g., SREBP-1c, PPARα), lipidomics, histological analysis |
| Intestinal Organoids | Absorption, effects on gut barrier function and lipid transport | Transepithelial electrical resistance (TEER) measurements, analysis of secreted lipoproteins |
| Neuronal Cultures/Brain Organoids | Neuroprotective or neurotoxic effects | Neurite outgrowth assays, assessment of synaptic markers, electrophysiological recordings |
Integration of Omics Data (Lipidomics, Proteomics) to Understand Global Effects
A systems-level understanding of the biological effects of this compound will require the integration of multiple "omics" datasets. mdpi.comresearchgate.netpnnl.govresearchgate.netnih.gov Lipidomics, the large-scale study of cellular lipids, will be crucial for characterizing the global changes in the lipid profile of cells or tissues upon treatment with this compound. This could reveal alterations in the levels of various lipid classes, such as other sterols, phospholipids, sphingolipids, and triacylglycerols.
In parallel, proteomics can identify changes in the expression levels of proteins involved in lipid metabolism, transport, and signaling. By combining lipidomics and proteomics data, researchers can construct interaction networks and identify key pathways that are modulated by this compound. For example, an increase in the abundance of a particular lipid species coupled with the upregulation of an enzyme involved in its synthesis would provide strong evidence for a direct effect on that metabolic pathway. This integrated multi-omics approach has the potential to uncover novel mechanisms of action and generate new hypotheses for further investigation. mdpi.comresearchgate.netpnnl.govresearchgate.netnih.gov
Hypothesized Roles in Emerging Areas of Lipid Signaling and Cell Biology
Based on its unique structure, several hypothesized roles for this compound in emerging areas of lipid signaling and cell biology can be proposed.
One intriguing possibility is its involvement in the modulation of extracellular vesicle (EV) composition and function. EVs, including exosomes and microvesicles, are small membrane-bound particles released by cells that play a critical role in intercellular communication. The lipid composition of EV membranes is crucial for their formation, stability, and interaction with recipient cells. It is conceivable that the incorporation of this compound into cellular membranes could alter the lipid sorting into EVs, thereby modifying their signaling properties.
Another area of interest is the potential for this compound to influence cellular processes that are sensitive to membrane curvature and fluidity, such as endocytosis, exocytosis, and cell migration. Its bulky stigmastanol group and polar headgroup could induce local changes in membrane mechanics, which in turn could affect the function of proteins involved in these dynamic processes.
Finally, the interplay between this compound and the gut microbiome represents a completely unexplored but potentially significant research avenue. Gut bacteria can metabolize a wide range of dietary lipids, and it would be of great interest to determine if and how this compound is modified by the microbiome, and what the biological consequences of such modifications might be.
Q & A
Q. What standardized protocols are recommended for quantifying Stigmastanyl-phosphocholine in cellular samples?
Methodological Answer:
- Cell Preparation : Harvest ~2×10⁶ cells, wash with cold PBS, and homogenize in 100 µL Assay Buffer. Centrifuge at 4°C to remove debris, and retain the supernatant for analysis .
- Assay Conditions : Maintain reagents and samples on ice to preserve enzyme activity. Use duplicate readings per sample to ensure statistical validity .
- Data Calibration : Generate a fresh standard curve for each assay to account for inter-experimental variability .
Q. How should researchers control for matrix interference in complex biological samples (e.g., serum) when measuring this compound?
Methodological Answer:
- Sample Dilution : Dilute samples exhibiting signals exceeding the standard curve range. Reanalyze and apply dilution factors to calculate final concentrations .
- Background Subtraction : Include a sample-specific background control (e.g., untreated matrix) to isolate target signal contributions .
- Validation : Cross-validate results using orthogonal methods like LC-MS to confirm specificity .
Q. What statistical approaches are appropriate for analyzing this compound dose-response relationships?
Methodological Answer:
- Parametric Tests : Use ANOVA or linear regression if data meet normality and homogeneity of variance assumptions. Report effect sizes (e.g., Cohen’s d) .
- Non-Parametric Alternatives : Apply Wilcoxon or Kruskal-Wallis tests for skewed distributions. Specify one-/two-tailed testing and adjust for multiple comparisons .
- Replication : Include ≥2 technical replicates per condition to minimize measurement error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound bioavailability data between in vitro and in vivo models?
Methodological Answer:
- Experimental Design : Standardize delivery methods (e.g., lipid carriers for in vivo studies) to mimic physiological conditions. Include controls for metabolic degradation .
- Data Harmonization : Perform pharmacokinetic modeling to reconcile differences in absorption rates or tissue distribution .
- Meta-Analysis : Conduct a scoping review to identify confounding variables (e.g., species-specific metabolism) across published studies .
Q. What strategies optimize this compound extraction efficiency from lipid-rich tissues?
Methodological Answer:
- Homogenization Techniques : Use bead-beating or sonication for lipid bilayer disruption in tissues like liver or adipose. Validate extraction yield via spiked recovery experiments .
- Solvent Optimization : Test polar/non-polar solvent mixtures (e.g., chloroform-methanol) to maximize solubility while minimizing co-extraction of interferents .
- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for procedural losses .
Q. How should researchers design studies to investigate this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Incubation Parameters : Expose samples to pH 2–9 and temperatures 4–37°C for 0–24 hours. Use buffered solutions to maintain pH stability .
- Analytical Endpoints : Quantify degradation products via HPLC-UV or mass spectrometry. Calculate half-life (t½) using first-order kinetics .
- Blinding : Assign sample identifiers randomly to prevent observer bias during analysis .
Data Reporting & Reproducibility
Q. What guidelines ensure transparent reporting of this compound experimental data?
Methodological Answer:
- Detailed Methods : Specify sample sizes, exclusion criteria, and randomization protocols. For animal studies, report strain, sex, and housing conditions .
- Visual Cues : Present data as mean ± SEM or median with interquartile ranges in graphs. Annotate statistical significance thresholds (e.g., p < 0.05) .
- Data Sharing : Deposit raw datasets in repositories like Figshare or Zenodo to facilitate peer validation .
Q. How can researchers address low reproducibility in this compound fluorescence-based assays?
Methodological Answer:
- Instrument Calibration : Regularly validate plate readers using certified fluorophores. Document excitation/emission wavelengths and gain settings .
- Inter-Assay Controls : Include a reference sample in each run to normalize batch effects. Calculate inter-assay CV% to assess precision .
- Troubleshooting : Check for quenching effects (e.g., from sample turbidity) and optimize detergent concentrations to mitigate interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
